蒽-马来酸酐狄尔斯-阿尔德反应加成产物

描述

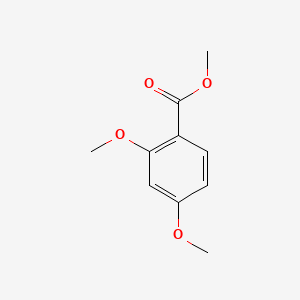

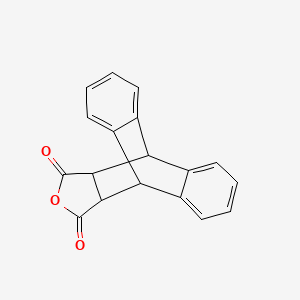

Anthracene-maleic anhydride Diels-Alder adducts are the result of a cycloaddition reaction between anthracene and maleic anhydride. This reaction is a classic example of a Diels-Alder reaction, which is a [4+2] cycloaddition and is one of the most powerful and widely used methods to form six-membered rings in organic chemistry. The adducts formed from these reactions are of significant interest due to their unique chemical and physical properties, which can be exploited in various applications, including the development of non-linear optical materials and the purification of specific compounds .

Synthesis Analysis

The synthesis of anthracene-maleic anhydride Diels-Alder adducts can be achieved with high yields under specific conditions. For instance, a 99% yield was reported when the reaction was carried out with anthracene and maleic anhydride, indicating the high reactivity of the 9,10 positions on the anthracene molecule . In another study, a bis-adduct of C70 with anthracene was prepared with a high yield of 68% by performing the Diels-Alder reaction in molten anthracene, without the use of a solvent . These findings demonstrate the efficiency of the Diels-Alder reaction in synthesizing anthracene adducts.

Molecular Structure Analysis

The molecular structure of the Diels-Alder adducts can be characterized using various spectroscopic techniques. Single crystal X-ray diffraction, thermal gravimetric analysis (TGA), and spectroscopy were used to determine the structure of a bis-adduct of C70 with anthracene, revealing an unexpected 12 o'clock isomer . Additionally, characterization studies such as FTIR, UV, and 1H NMR spectroscopy have been employed to confirm the purity and structure of the adducts .

Chemical Reactions Analysis

The Diels-Alder reaction involving anthracene and maleic anhydride is not only used for the synthesis of adducts but also plays a role in the purification of related compounds. For example, a chemoselective thermal Diels-Alder reaction with maleic anhydride was utilized to purify 9-(trifluoroacetyl)anthracene from anthracene . Furthermore, the reactivity of anthracene-containing polymers in Diels-Alder reactions has been explored, leading to crosslinked materials with desirable properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of anthracene-maleic anhydride adducts have been extensively studied. Thermodynamic measurements, such as the energy of combustion and the molar enthalpy of fusion, have been determined for these adducts, providing insight into their stability and reactivity . The second harmonic generation (SHG) efficiency of the adducts has also been observed, indicating their potential use in non-linear optical applications . Additionally, the stability of maleic anhydride cycloadducts has been noted, with N-methylmaleimide forming even more stable cycloadducts compared to maleic anhydride .

科学研究应用

有机合成

蒽-马来酸酐狄尔斯-阿尔德反应加成产物在有机合成中得到应用 . 狄尔斯-阿尔德反应是最具代表性的周环反应之一,因其合成可靠性和原子经济性方法而受到重视,该方法能够以区域选择性和立体选择性方式轻松构建各种复杂的六元环体系 .

蒽末端环的官能化

该加成产物已用于蒽末端环的官能化 . 这涉及通过在末端环上安装供电子取代基来对 9,10-未取代蒽进行 1,4-选择性 [4+2]-环加成策略 .

亲电取代反应

该加成产物已用于亲电取代反应 . 这涉及蒽末端环的区域选择性官能化 .

环芳烃的制备

蒽加成产物已被用于制备环芳烃,环芳烃可以作为铵离子的受体 .

桥联多环酸酐的形成

该加成产物用于形成桥联多环酸酐 . 这涉及将两种固体 - 蒽和马来酸酐 - 溶解在二甲苯中并回流 .

药物递送系统

作用机制

Target of Action

The primary target of the Anthracene-Maleic Anhydride Diels-Alder Adduct is the formation of a six-membered ring via a [4+2] cycloaddition . This reaction involves the interaction of a diene, in this case, anthracene, and a dienophile, maleic anhydride .

Mode of Action

The Anthracene-Maleic Anhydride Diels-Alder Adduct interacts with its targets through a concerted reaction . This reaction simultaneously forms two carbon-carbon single bonds . The reaction is thermodynamically favored due to the relative aromatic stabilization energy of the two possible products .

Biochemical Pathways

The Anthracene-Maleic Anhydride Diels-Alder Adduct affects the biochemical pathway of cycloaddition . The downstream effects of this pathway include the formation of complex 6-membered ring systems in a regio- and stereoselective fashion .

Result of Action

The result of the action of the Anthracene-Maleic Anhydride Diels-Alder Adduct is the formation of 9,10-dihydroanthracene-9,10-α,β-succinic anhydride . This is achieved through the Diels-Alder reaction between anthracene and maleic anhydride .

Action Environment

The action, efficacy, and stability of the Anthracene-Maleic Anhydride Diels-Alder Adduct can be influenced by various environmental factors. For instance, the reaction is typically carried out under heat . Furthermore, the regioselectivity of the reaction can be delicately calibrated by modulating the electron-donating strength of the substituents on the terminal rings .

安全和危害

未来方向

属性

IUPAC Name |

17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O3/c19-17-15-13-9-5-1-2-6-10(9)14(16(15)18(20)21-17)12-8-4-3-7-11(12)13/h1-8,13-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKVQQJLLWSBFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)OC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5443-16-3 | |

| Record name | Anthracene-maleic anhydride diels-alder adduct | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005443163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthracene,maleic anhydride adduct | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13695 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzo(h,k)-4-oxatricyclo(5.2.2.02,6)unde c-8,10-diene-3, 5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes the anthracene-maleic anhydride Diels-Alder adduct a potential candidate for non-linear optical (NLO) applications?

A1: The abstract highlights that organic materials are gaining interest for NLO applications due to their potential advantages over inorganic counterparts. [] The research focuses on the synthesis and characterization of the anthracene-maleic anhydride Diels-Alder adduct, suggesting its potential for NLO applications. While the abstract doesn't delve into the specific properties that make this adduct promising, it does mention that the research was prompted by the success of molecular engineering in controlling NLO properties. This implies that the adduct's structure, potentially influenced by the Diels-Alder reaction and the electronic properties of anthracene, likely contributes to its NLO behavior. Further investigation into its hyperpolarizability and other relevant properties would be needed to confirm its efficacy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。